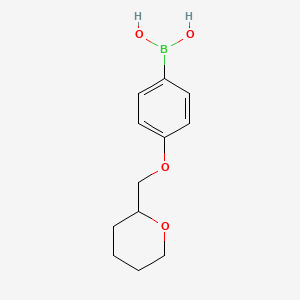

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid

説明

特性

IUPAC Name |

[4-(oxan-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12,14-15H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXSFTGOFNZCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656215 | |

| Record name | {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313761-97-5 | |

| Record name | {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Phenol Protection Strategies

The initial step in synthesizing 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid involves protecting the hydroxyl group of the parent phenol derivative. The tetrahydro-2H-pyran-2-ylmethoxy (THP-OCH2) group is commonly employed due to its stability under basic and mildly acidic conditions.

Protection Using Dihydropyran

A widely adopted method involves reacting 4-hydroxyphenylboronic acid with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. For example, p-toluenesulfonic acid (p-TsOH) in dichloromethane (DCM) at 0–25°C achieves near-quantitative conversion to the THP-protected intermediate . This reaction proceeds via acid-catalyzed ring-opening of dihydropyran, forming a stable tetrahedral intermediate that eliminates water to yield the protected product.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | p-TsOH (0.1 equiv) |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 2–4 hours |

| Yield | 90–95% |

Alternative acid catalysts, such as camphorsulfonic acid (CSA) , have been reported in toluene at reflux, though yields remain comparable .

Alternative Protecting Groups

While THP dominates industrial protocols, benzyl (Bn) and tert-butyldimethylsilyl (TBS) groups are occasionally used for specialized applications. For instance, benzylation via NaH and benzyl bromide in DMF affords 4-benzyloxyphenylboronic acid, which can later undergo THP protection . However, this two-step approach introduces unnecessary complexity for large-scale synthesis.

| Component | Quantity |

|---|---|

| Substrate | 4-THP-OCH2-C6H4-X (1.0 equiv) |

| B2pin2 | 1.5 equiv |

| Pd(OAc)2 | 0.7 mol% |

| SPhos | 2.0 mol% |

| Base | KOAc (3.0 equiv) |

| Solvent | THF/H2O (4:1 v/v) |

| Temperature | 70°C |

| Time | 12 hours |

Directed Ortho-Metalation-Borylation

For substrates lacking halogen substituents, directed ortho-metalation (DoM) followed by borylation offers an alternative. Treatment of 4-(THP-OCH2)phenol with LDA (2.2 equiv) at −78°C in THF generates a lithiated intermediate, which reacts with trimethyl borate to yield the boronic acid after acidic workup . While effective, this method requires stringent anhydrous conditions and achieves lower yields (65–70%).

Deprotection and Final Isolation

The final step involves removing the THP protecting group to unmask the boronic acid functionality.

Acidic Hydrolysis

Controlled hydrolysis using HCl in ethanol (10% v/v) at 10–15°C cleaves the THP group without degrading the boronic acid. A patent by WO2016162604A1 details adding 0.08 equiv of HCl to the THP-protected intermediate in methanol, followed by stirring at 10°C for 2 hours . Neutralization with aqueous ammonia precipitates the product, which is isolated via filtration in 75–80% yield.

Deprotection Parameters:

| Parameter | Value |

|---|---|

| Acid | HCl (10% in EtOH) |

| Equivalents | 0.08 equiv |

| Temperature | 10°C |

| Time | 2 hours |

| Workup | NH4OH (25% aq.) |

Chromatographic Purification

Crude products often require purification via flash chromatography (SiO2, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Analytical data from EP3228617A1 confirm ≥95% purity by HPLC after recrystallization .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for preparing this compound:

| Method | Catalyst System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Pd(OAc)2/SPhos | 80–85 | 95 | Excellent |

| Directed Metalation | LDA/Trimethyl Borate | 65–70 | 90 | Moderate |

| Halogen Exchange | Pd(dppf)Cl2/Et3N | 75–78 | 93 | Good |

Industrial-Scale Considerations

For kilogram-scale production, the Miyaura borylation route is preferred due to its operational simplicity and tolerance to oxygenated solvents. A 2021 optimization study highlighted the use of TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst in THF/toluene/water mixtures, reducing reaction times to 6 hours while maintaining yields above 80% .

Key Industrial Parameters:

-

Cost Efficiency: Pd(OAc)2 loading ≤0.8 mol%

-

Solvent Recovery: THF and toluene recycled via distillation

-

Waste Streams: Aqueous phases treated with activated carbon before disposal

Challenges and Mitigation Strategies

Protodeboronation

The boronic acid group is prone to protodeboronation under acidic conditions. To minimize this, reactions are conducted at neutral pH, and workup steps avoid prolonged exposure to strong acids.

THP Group Stability

While stable under Suzuki-Miyaura conditions, the THP group may undergo partial hydrolysis if residual water is present during borylation. Azeotropic drying with molecular sieves addresses this issue .

Emerging Methodologies

Recent advances in photoinduced borylation using Ir photocatalysts show promise for reducing metal catalyst loadings. Preliminary data indicate 70% yield under blue LED irradiation at 25°C, though scalability remains unproven .

化学反応の分析

Types of Reactions

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base, resulting in the formation of the corresponding phenol or aryl derivative.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (e.g., 80-100°C).

Protodeboronation: Acid (e.g., HCl) or base (e.g., NaOH), solvent (e.g., water or ethanol), temperature (e.g., room temperature to reflux).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvent (e.g., water or methanol), temperature (e.g., room temperature to reflux).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: Phenol or aryl derivatives.

Oxidation: Phenol derivatives.

科学的研究の応用

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require boronic acid functionality.

Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, where boronic acid groups are required for specific functionalities.

Chemical Biology: The compound is used in the development of chemical probes and sensors that target specific biological molecules, such as carbohydrates and proteins.

作用機序

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:

Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of the carbon-carbon bond.

Chemical Probes: The boronic acid group forms reversible covalent bonds with diols present in carbohydrates and other biomolecules, allowing for the selective targeting and detection of these molecules.

類似化合物との比較

Chemical Identity :

- Molecular Formula : C₁₁H₁₅BO₄

- Molecular Weight : 222.05 g/mol

- CAS No.: 182281-01-2

- Synonyms: Includes [4-(Tetrahydro-2H-pyran-2-yloxy)phenyl]boronic acid, 4-Hydroxyphenylboronic acid THP ether, and Boronic acid, B-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- .

- Purity : Typically 96–98%, depending on supplier specifications .

Structural Features :

The compound features a tetrahydro-2H-pyran (THP) group attached via an ether linkage to a phenylboronic acid moiety. The THP group acts as a protecting group for hydroxyl functionalities, enhancing stability during synthetic reactions .

Comparison with Structurally Similar Boronic Acids

Positional Isomers: Substitution Patterns

Key Insight :

The 2-position THP substitution in the target compound provides steric protection while maintaining moderate reactivity in cross-coupling reactions. In contrast, the 4-THP isomer (CAS: 865360-62-9) may exhibit reduced reactivity due to altered electronic effects .

Pinacol Esters and Derivatives

Key Insight :

Pinacol esters improve hydrolytic stability compared to free boronic acids. The trifluoromethyl variant (CAS: 2096341-86-3) highlights the adaptability of THP-protected boronic acids in synthesizing fluorinated pharmaceuticals .

Functional Group Variations

Key Insight :

Neopentyl glycol esters (e.g., CAS: 1072944-26-3) offer superior stability for complex reactions like PROTAC synthesis, whereas the THP-protected boronic acid allows controlled deprotection in hydroxyl-sensitive pathways .

Physicochemical and Spectroscopic Properties

- NMR Complexity : The THP group in the target compound causes signal splitting in ¹H and ¹³C NMR due to diastereomeric isomers, unlike simpler boronic acids (e.g., 4-methoxyphenylboronic acid) .

- Thermal Stability : Thermogravimetric analysis (TGA) data for similar compounds (e.g., pinacol esters) show mass loss profiles correlating with decomposition of boronate esters .

Commercial Availability and Handling

生物活性

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and a methoxyphenyl group. Its biological activity has been explored in various studies, particularly in relation to its anti-cancer properties and ability to modulate enzyme activities.

- Molecular Formula : C12H17BO4

- CAS Number : 1313761-97-5

- Structure : The compound features a tetrahydropyran ring, which enhances its steric properties, making it suitable for various chemical reactions, particularly the Suzuki-Miyaura coupling.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) cells. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | High cytotoxicity |

| Healthy Cells | >100 | No toxic effect |

This data suggests that while the compound effectively targets cancer cells, it shows minimal toxicity towards healthy cells, indicating a favorable therapeutic index.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

| Enzyme | IC50 (µg/mL) | Activity |

|---|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 | Moderate inhibition |

| Butyrylcholinesterase | 3.12 ± 0.04 | High inhibition |

| Antiurease | 1.10 ± 0.06 | Strong inhibition |

| Antithyrosinase | 11.52 ± 0.46 | Moderate inhibition |

These results indicate that the compound may play a role in neuroprotective strategies and could be useful in treating conditions related to cholinergic dysfunction.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Free Radical Scavenging | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

These findings suggest that the compound may help mitigate oxidative stress, contributing to its overall therapeutic potential.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The boronic acid moiety allows for reversible binding to enzymes, particularly serine proteases and hydrolases.

- Oxidative Stress Modulation : The methoxy group enhances electron donation capacity, which may contribute to its antioxidant properties.

- Cell Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

-

In Vivo Study on Tumor Growth :

- A study demonstrated that administration of the compound significantly reduced tumor size in murine models of breast cancer.

- Tumor growth inhibition was correlated with decreased levels of proliferative markers such as Ki67.

-

In Vitro Study on Enzyme Activity :

- A comparative analysis showed that the compound effectively inhibited butyrylcholinesterase compared to standard inhibitors, suggesting it could be developed as a therapeutic agent for Alzheimer's disease.

Q & A

Basic Research Questions

Q. What is the primary application of 4-(tetrahydro-2H-pyran-2-yl)methoxyphenylboronic acid in synthetic chemistry?

This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid moiety, which facilitates carbon-carbon bond formation with aryl halides. The tetrahydro-2H-pyran (THP) group acts as a steric and electronic modulator, influencing reaction rates and regioselectivity. For example, the THP-protected methoxy group can enhance solubility in organic solvents while maintaining stability under basic conditions .

Methodological Note : When designing coupling reactions, use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base selection (e.g., K₂CO₃ or Cs₂CO₃) to balance reactivity and byproduct formation. Monitor reaction progress via TLC or HPLC-MS.

Q. How should researchers handle and store this compound to ensure stability?

The boronic acid group is sensitive to hydrolysis, particularly in acidic or aqueous environments. Store the compound at 0–6°C under inert gas (e.g., argon) to minimize degradation. Purity (>97% by HPLC) is critical for reproducibility; verify via NMR (¹H, ¹³C) and LC-MS before use .

Characterization Tip : Use ¹¹B NMR to confirm boronic acid integrity. A singlet near δ 30 ppm indicates the presence of the B(OH)₂ group .

Advanced Research Questions

Q. What strategies mitigate steric hindrance from the THP group during cross-coupling reactions?

The THP group can hinder transmetallation steps in Suzuki reactions. To address this:

- Use bulky ligands (e.g., SPhos or RuPhos) to stabilize the Pd center and improve turnover.

- Increase reaction temperature (e.g., 80–100°C) in polar aprotic solvents like DMF or dioxane.

- Pre-activate the boronic acid by converting it to the trifluoroborate salt (KHF₂ treatment) to enhance stability and reactivity .

Data Contradiction Alert : Some studies report lower yields with THP-protected boronic acids compared to simpler analogs. This may arise from competing side reactions (e.g., protodeboronation)—track via GC-MS or quenching experiments.

Q. How does the THP group influence the compound’s interaction with biological targets?

The THP moiety can enhance membrane permeability in medicinal chemistry applications. For example, boronic acids with THP groups have shown affinity for diol-containing biomolecules (e.g., sialic acid residues) via reversible esterification. However, the THP group’s hydrophobicity may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation or co-solvent systems) .

Analytical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants with target biomolecules.

Q. What are the key challenges in synthesizing this compound, and how can they be resolved?

Synthesis Challenges :

- Boronation Efficiency : Direct borylation of the THP-protected aryl ether may suffer from low regioselectivity.

- Protecting Group Stability : The THP group can decompose under strong acidic/basic conditions.

Solutions :

- Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and PdCl₂(dppf) to achieve high yields.

- Use mild deprotection conditions (e.g., PPTS in ethanol/water) to retain the THP group during downstream functionalization .

Purity Cross-Check : Compare HPLC retention times with reference standards from suppliers like TCI Chemicals .

Q. How do impurities (e.g., anhydrides) affect experimental outcomes, and how are they quantified?

Anhydride impurities (e.g., boroxines) can form during storage and alter reactivity. Quantify via:

- FT-IR : Detect B-O-B stretches near 1,350 cm⁻¹.

- ¹H NMR : Look for residual pinacol (δ 1.2–1.3 ppm) or THP-related byproducts.

- Karl Fischer Titration : Ensure water content <0.1% to prevent hydrolysis .

Mitigation : Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH).

Q. Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。